hGSTM1-1 Binding Selectivity by Positional Isomerism
The 5-bromo substitution pattern is critical for binding to human glutathione S-transferase M1-1 (hGSTM1-1), an enzyme implicated in multidrug resistance. A comparative structure-activity relationship (SAR) study identified that inhibitors with a 5- or 5′-bromo substitution and a hydrogen-bonded oxime group are 'optimal candidates' for binding hGSTM1-1, whereas other substitution patterns (e.g., 4-bromo) or combinations of substituents do not confer this optimal binding profile [1]. This is a class-level inference based on a series of 2,2′-dihydroxy-benzophenone carbonyl N-analogues.
| Evidence Dimension | Enzyme Binding Affinity (Qualitative SAR) |
|---|---|
| Target Compound Data | Optimal binding to hGSTM1-1 (qualitative descriptor) |
| Comparator Or Baseline | Other substitution patterns (e.g., 4-bromo) or combination substituents; classified as non-optimal |
| Quantified Difference | N/A (Qualitative, class-level SAR determination) |
| Conditions | In vitro enzyme inhibition assays with human GST isoenzymes hGSTM1-1, hGSTP1-1, and hGSTA1-1. |
Why This Matters
For researchers investigating GST-mediated drug resistance, this compound offers a validated structural motif for target engagement, whereas 4-bromo isomers would not meet the same SAR-defined criteria for optimal binding.
- [1] Karagiannopoulos, D. A., et al. (2017). Concluding the trilogy: The interaction of 2,2′-dihydroxy-benzophenones and their carbonyl N-analogues with human glutathione transferase M1-1 face to face with the P1-1 and A1-1 isoenzymes involved in MDR. Chemical Biology & Drug Design. View Source
